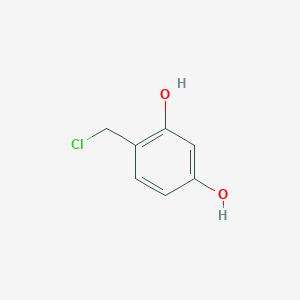

4-(Chloromethyl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7ClO2 |

|---|---|

Molecular Weight |

158.58 g/mol |

IUPAC Name |

4-(chloromethyl)benzene-1,3-diol |

InChI |

InChI=1S/C7H7ClO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H,4H2 |

InChI Key |

KXGDRYPEGMQUEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Chloromethyl Benzene 1,3 Diol

Regioselective Chloromethylation of Benzene-1,3-diol

The most direct route to 4-(chloromethyl)benzene-1,3-diol is the electrophilic aromatic substitution reaction known as chloromethylation, specifically the Blanc chloromethylation, on benzene-1,3-diol. google.comwikipedia.org This reaction typically involves the use of formaldehyde (B43269) or its polymer paraformaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. google.comwikipedia.org The two hydroxyl groups on the resorcinol (B1680541) ring are strongly activating and ortho-, para-directing, which can lead to a mixture of products and polysubstitution. Therefore, achieving high regioselectivity for the desired C-4 substituted product is a key focus of synthetic efforts.

Optimization of Reaction Conditions and Catalyst Systems (e.g., Zinc Chloride-mediated)

The choice of catalyst and the optimization of reaction conditions are crucial for directing the chloromethylation of resorcinol to the 4-position and maximizing the yield of the desired product.

Catalyst Systems: Zinc chloride (ZnCl₂) is a commonly used and effective Lewis acid catalyst for this transformation. google.comwikipedia.orgijsrp.org It activates the electrophile by coordinating with the chloromethylating agent, thereby facilitating the attack by the electron-rich resorcinol ring. wikipedia.org Other Lewis acids such as aluminum chloride can also be employed. ijsrp.org The concentration of the catalyst is a critical parameter to control, as too high a concentration can lead to increased side product formation.

Reaction Conditions:

Temperature: The reaction is typically carried out at controlled temperatures, often in the range of 40-60°C, to manage the reactivity and minimize the formation of byproducts.

Solvents: The choice of solvent can influence the selectivity of the reaction. Various organic solvents have been explored to optimize the reaction medium.

Reagent Stoichiometry: Careful control over the molar ratios of resorcinol, the chloromethylating agent (e.g., paraformaldehyde), and the catalyst is essential to favor monosubstitution. google.com

Below is a table summarizing typical reaction parameters for the zinc chloride-mediated chloromethylation of resorcinol.

| Parameter | Condition | Rationale |

| Substrate | Benzene-1,3-diol (Resorcinol) | Starting material |

| Chloromethylating Agent | Formaldehyde / Paraformaldehyde & HCl | In-situ generation of the electrophile |

| Catalyst | Zinc Chloride (ZnCl₂) | Lewis acid to activate the electrophile |

| Temperature | 40-60°C | To control reaction rate and minimize side products |

| Control of Stoichiometry | Precise molar ratios | To favor monosubstitution over polysubstitution google.com |

Mechanistic Pathways of Electrophilic Aromatic Substitution

The chloromethylation of benzene-1,3-diol proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

Generation of the Electrophile: In the presence of the Lewis acid catalyst (e.g., ZnCl₂) and hydrogen chloride, formaldehyde is protonated, which makes the carbonyl carbon highly electrophilic. wikipedia.org This can lead to the formation of a (chloromethyl)oxonium cation or a chlorocarbenium cation, which acts as the active electrophile. wikipedia.org

Electrophilic Attack: The electron-rich benzene (B151609) ring of resorcinol attacks the electrophilic carbon of the chloromethylating species. wikipedia.org The two hydroxyl groups direct the substitution primarily to the ortho and para positions (positions 2, 4, and 6). Due to steric hindrance between the hydroxyl groups, the 2-position is less favored. The 4- and 6-positions are electronically activated and are the main sites of reaction.

Rearomatization: A proton is lost from the carbocation intermediate (also known as a sigma complex or Wheland intermediate), restoring the aromaticity of the ring and yielding the chloromethylated product. wikipedia.org

The hydroxyl groups of resorcinol strongly activate the ring towards electrophilic attack, making the reaction proceed readily. patsnap.com

Strategies for Minimization of Polysubstitution and Side Product Formation

A significant challenge in the chloromethylation of resorcinol is the tendency to form polysubstituted products and other side products, such as diarylmethane derivatives. wikipedia.org Several strategies can be employed to minimize these undesired reactions:

Control of Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of further substitution reactions.

Stoichiometric Control: Using a limited amount of the chloromethylating agent relative to resorcinol can favor monosubstitution. google.com

Protecting Group Strategies: One effective method to enhance regioselectivity involves the temporary protection of one or both hydroxyl groups. For instance, acetylation of the hydroxyl groups can modulate their directing effect and can be removed after the chloromethylation step.

Use of Phase-Transfer Catalysts: In some systems, phase-transfer catalysts have been shown to improve the selectivity of chloromethylation reactions by influencing the reaction at the interface of two immiscible phases.

Alternative Synthetic Routes and Precursor Transformations

While direct chloromethylation is the most common approach, alternative synthetic strategies are being explored to overcome the challenges of regioselectivity and side product formation.

Hydroxymethylation and Subsequent Halogenation Strategies

An alternative two-step approach involves the initial introduction of a hydroxymethyl group (-CH₂OH) onto the resorcinol ring, followed by its conversion to the chloromethyl group.

Hydroxymethylation: The first step is the regioselective hydroxymethylation of resorcinol to produce 4-(hydroxymethyl)benzene-1,3-diol. This can be achieved under specific conditions using formaldehyde.

Halogenation: The resulting hydroxymethyl derivative can then be converted to the desired this compound. This transformation is a standard organic reaction and can be carried out using various chlorinating agents, such as thionyl chloride (SOCl₂) or hydrochloric acid, which replace the hydroxyl group with a chlorine atom. A patent for a similar compound, 4-chloromethyl benzoic acid, describes the hydrolysis of a related starting material to a hydroxymethyl intermediate, which is then acylated. google.com

Development of Novel Processes Utilizing In-situ Generated Chloromethylating Agents

The traditional Blanc reaction, using formaldehyde and hydrogen chloride, is itself a process that generates the chloromethylating agent in-situ. wikipedia.org Research into novel synthetic methods often focuses on milder and more selective reagents.

One approach involves the use of other precursors that can generate the chloromethylating species under different conditions. For example, the use of chloromethyl methyl ether (CMME) in the presence of a Lewis acid is a related method. wikipedia.org However, CMME is a known carcinogen, which has prompted the search for safer alternatives.

The development of new catalytic systems that can generate the active electrophile in a more controlled manner is an active area of research. This includes exploring different Lewis acids or Brønsted acids to fine-tune the reactivity and selectivity of the in-situ generated chloromethylating agent.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is a critical endeavor aimed at minimizing the environmental footprint of its production. rsc.org These principles address challenges in chemical synthesis by promoting the invention of novel reactions that maximize desired products while minimizing by-products and seeking out environmentally benign solvents and conditions. nih.gov Traditional synthesis routes for chloromethylation often involve reagents and conditions that are at odds with modern environmental and safety standards, prompting a shift towards more sustainable methodologies.

A common method for the synthesis of related isomers like 2-(Chloromethyl)benzene-1,3-diol (B12597109) is the chloromethylation of resorcinol using formaldehyde and hydrochloric acid. This process, while effective, highlights several areas for improvement through green chemistry. The core objectives in developing greener syntheses for this compound include enhancing atom economy, utilizing safer solvents, improving energy efficiency, and employing catalytic strategies to reduce waste. nih.gov

Atom Economy

Atom economy is a foundational concept in green chemistry that evaluates how efficiently a chemical process converts reactant atoms into the desired product. nih.govprimescholars.com Reactions with poor atom economy generate significant waste, as a large portion of the reactant atoms are incorporated into unwanted by-products. rsc.org

For the synthesis of this compound, the ideal reaction would be an addition reaction where all atoms of the reactants are incorporated into the final product, achieving 100% atom economy. rsc.org However, chloromethylation is a substitution reaction, which inherently generates by-products. nih.gov In the traditional reaction of resorcinol with formaldehyde and hydrochloric acid, water is formed as a by-product, which lowers the atom economy.

Table 1: Illustrative Atom Economy Calculation for a Hypothetical Chloromethylation Reaction

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| Resorcinol | C₆H₆O₂ | 110.11 | 1 | 110.11 |

| Formaldehyde | CH₂O | 30.03 | 1 | 30.03 |

| Hydrochloric Acid | HCl | 36.46 | 1 | 36.46 |

| Total Reactants | 176.60 | |||

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Total Mass (g) |

| This compound | C₇H₇ClO₂ | 158.58 | 1 | 158.58 |

| Water (By-product) | H₂O | 18.02 | 1 | 18.02 |

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (158.58 / 176.60) x 100 ≈ 89.8%

While this theoretical atom economy is relatively high, optimizing reaction conditions to maximize yield and prevent side reactions, such as the formation of polychlorinated products, is crucial for minimizing waste. mdpi.com

Safer Solvents and Reaction Conditions

The choice of solvent is a major focus in green chemistry, as solvents often constitute the bulk of the material in a reaction and contribute significantly to waste and environmental impact. youtube.com Developing syntheses that use greener solvents—or eliminate them entirely—is a key goal.

Solvent-Free Synthesis: Research into related compounds has demonstrated the viability of solvent-free reactions. For instance, calix rsc.orgresorcinarenes can be synthesized by reacting resorcinol with aldehydes at ambient temperature without a solvent, using a solid acid catalyst. rsc.org This approach significantly reduces waste and hazards associated with volatile organic solvents.

Greener Solvent Alternatives: When solvents are necessary, replacing hazardous options with more benign alternatives is a priority. Water is an excellent green solvent for many reactions. mdpi.com Other alternatives include recyclable solvents like polypropylene (B1209903) glycol or ionic liquids, which can also act as catalysts in some systems. rsc.orgmdpi.com Solvent selection guides developed by pharmaceutical companies can aid chemists in choosing the most environmentally friendly option available for a specific transformation. youtube.com

Energy Efficiency and Alternative Methods

Reducing energy consumption is another pillar of green chemistry. Methodologies that allow reactions to proceed at lower temperatures or for shorter durations are highly desirable.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as an energy-efficient technique that can dramatically reduce reaction times from hours to minutes. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds and could potentially be adapted for the chloromethylation of resorcinol. mdpi.commdpi.com

Continuous Flow Reactors: For scalable production, continuous flow reactors offer significant advantages over traditional batch reactors. They provide superior control over temperature and mixing, leading to faster reaction times and higher purity. A process for a derivative of this compound utilized a two-stage continuous system to achieve 98.9% purity. smolecule.com

Catalysis

Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, thus minimizing waste. researchgate.net

Solid Acid Catalysts: In place of corrosive liquid acids like HCl, solid acid catalysts such as montmorillonite (B579905) clay, heteropolyacids, or metal oxides supported on materials like alumina (B75360) (Al₂O₃) can be used. mdpi.comresearchgate.netresearchgate.net These catalysts are often more selective, less corrosive, and easily separated from the reaction mixture for reuse, simplifying purification and reducing waste streams. researchgate.net For example, the synthesis of chloromethyl-1,3-dioxolanes, another related intermediate, has been achieved with 100% atom economy using a reusable heteropolyacid catalyst. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of the chemical industry. accscience.com

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl Benzene 1,3 Diol

Nucleophilic Substitution Reactions at the Chloromethyl Moietybenchchem.com

The presence of a chloromethyl group on the benzene (B151609) ring provides a highly reactive site for nucleophilic substitution. The benzylic position of the chlorine atom makes it an excellent leaving group, readily displaced by a variety of nucleophiles via an SN2 mechanism. This reactivity is central to many derivatization strategies for this compound.

Formation of Ethers, Esters, and Thioethersbenchchem.comsmolecule.com

The electrophilic carbon of the chloromethyl group is susceptible to attack by oxygen and sulfur nucleophiles, leading to the formation of ethers, esters, and thioethers.

Ethers: In the presence of a base, the phenolic hydroxyl groups of another molecule or a different alcohol can be deprotonated to form an alkoxide. This alkoxide can then act as a nucleophile, attacking the chloromethyl group to displace the chloride and form an ether linkage. The Williamson ether synthesis is a classic method for this type of transformation. libretexts.org Symmetrical ethers can be formed industrially via the acid-catalyzed dehydration of primary alcohols, though this method is temperature-dependent and less suitable for producing unsymmetrical ethers. libretexts.org

Esters: Carboxylate salts, generated from carboxylic acids, can serve as effective nucleophiles to displace the chloride from the chloromethyl group, yielding the corresponding ester. This reaction provides a straightforward method for introducing ester functionalities. A variety of coupling reagents, such as 1,3-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of aromatic esters. nih.gov

Thioethers: Thiolates, which are strong nucleophiles, react readily with the chloromethyl group to form thioethers (sulfides). These reactions are typically efficient and provide a reliable route to sulfur-containing derivatives. For instance, sterically hindered tertiary alkyl thioethers can be synthesized through a Cu(OTf)₂-catalyzed thiolation of unactivated tertiary alkyl oxalates with thiols, highlighting a modern approach to forming C-S bonds. organic-chemistry.org

Table 1: Nucleophilic Substitution Products from the Chloromethyl Group

| Nucleophile | Reagent Type | Resulting Functional Group | Product Example Structure |

|---|---|---|---|

| Alkoxide (R-O⁻) | Alcohol/Base | Ether (R-O-CH₂-) | |

| Carboxylate (R-COO⁻) | Carboxylic Acid/Base | Ester (R-COO-CH₂-) | |

| Thiolate (R-S⁻) | Thiol/Base | Thioether (R-S-CH₂-) |

Amination and Other Nitrogen-Containing Functionalizationsbenchchem.com

The chloromethyl group can be readily converted to an aminomethyl group through reactions with ammonia (B1221849) or primary or secondary amines. This substitution reaction introduces a basic nitrogen atom, significantly altering the molecule's chemical properties. The resulting product, 4-(aminomethyl)benzene-1,3-diol, is a known compound. chemspider.com An analogous reaction involves reacting 4-chlorobenzyl chloride with 2-methylaziridine (B133172) in the presence of potassium carbonate to achieve N-alkylation, demonstrating the feasibility of this transformation. nih.gov These amination reactions open pathways to a variety of nitrogen-containing derivatives with potential applications in medicinal chemistry and materials science.

Carbon-Carbon Bond Formation Reactions (e.g., Alkylation, Arylation)benchchem.com

Creating new carbon-carbon bonds at the chloromethyl position is a powerful strategy for elaborating the molecular framework. The electrophilic nature of the chloromethyl group allows it to participate in reactions with various carbon nucleophiles.

Friedel-Crafts Alkylation: The chloromethyl group can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic compounds. For example, the alkylation of benzene and toluene (B28343) with chloromethyl-gem-dichlorocyclopropanes in the presence of a Lewis acid like AlCl₃ proceeds via this mechanism. researchgate.net

Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard reagents (R-MgX), organocuprates (R₂CuLi), and organolithium compounds, are potent carbon nucleophiles that can displace the chloride to form a new C-C bond. The reaction of polychloromethylstyrene with tris(trimethylsilyl)methyllithium (TsiLi) is an example of C-C bond formation at a benzylic chloride site. researchgate.net Modern cross-coupling reactions like the Suzuki reaction (using organoboranes) and the Heck reaction provide versatile methods for forming C-C bonds, typically catalyzed by palladium complexes. alevelchemistry.co.ukchemistry.coach

Transformations Involving the Phenolic Hydroxyl Groupsbenchchem.comlibretexts.org

The two phenolic hydroxyl groups on the resorcinol (B1680541) core are also reactive sites, primarily exhibiting nucleophilic and acidic character. They can undergo a variety of transformations, including acylation, alkylation, and oxidation.

Acylation and Alkylation Reactions of Hydroxyls

The hydroxyl groups can be readily acylated or alkylated to protect them or to introduce new functional groups.

Acylation: Phenolic hydroxyls react with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form esters. This reaction is often used to protect the hydroxyl groups during subsequent synthetic steps. For instance, the chloroacetylation of trihydroxybenzenes with chloroacetyl chloride is a known method for acylating phenolic hydroxyls. mdpi.com

Alkylation: O-alkylation of the hydroxyl groups to form ethers can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ or NaOH), another application of the Williamson ether synthesis. libretexts.org This functionalization can modify the solubility and electronic properties of the molecule. It is important to control reaction conditions to favor O-alkylation over competing C-alkylation on the electron-rich aromatic ring. google.comgoogle.com

Table 2: Derivatization of Phenolic Hydroxyl Groups

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acyl Halide / Acid Anhydride (B1165640) | Phenolic Ester (-O-COR) |

| Alkylation | Alkyl Halide / Base | Phenolic Ether (-O-R) |

Oxidation Pathways to Quinoid Structuresbenchchem.com

The resorcinol moiety, being an activated aromatic diol, is susceptible to oxidation. smolecule.com Under appropriate oxidizing conditions, the 1,3-diol system can be converted into quinoid structures. This transformation involves the loss of aromaticity and the formation of a conjugated diketone. The specific structure of the resulting quinone depends on the oxidant used and the reaction conditions. This reactivity is a characteristic feature of phenol (B47542) and polyhydroxyphenol derivatives.

Electrophilic Aromatic Substitution on the Benzene-1,3-diol Ring

The benzene-1,3-diol (resorcinol) ring in 4-(chloromethyl)benzene-1,3-diol is highly activated towards electrophilic aromatic substitution. This reactivity is governed by the cumulative electronic effects of the two hydroxyl (-OH) groups and the chloromethyl (-CH2Cl) group. The hydroxyl groups are potent activating groups and direct incoming electrophiles to the ortho and para positions. Conversely, the chloromethyl group is considered a weakly deactivating group due to the inductive effect of the chlorine atom, yet it also directs substitution to the ortho and para positions.

In the case of this compound, the positions available for substitution are C2, C5, and C6. The two hydroxyl groups strongly activate the ortho positions (C2 and C6) and the para position (C5, which is already substituted with the chloromethyl group). The directing influence of the hydroxyl groups is dominant, making the ring highly susceptible to electrophilic attack at the positions ortho to them. The chloromethyl group at C4 further influences the regioselectivity.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Due to the high reactivity of the resorcinol ring, these reactions often proceed under mild conditions. patsnap.com

Nitration: Nitration introduces a nitro (-NO2) group onto the aromatic ring. For highly activated rings like resorcinol derivatives, dilute nitric acid can be used. The nitration of benzyl (B1604629) chloride itself, a less activated system, can proceed with high yield and selectivity. For instance, nitration with nitric acid in the presence of Nb2O5 gives mononitro products in 94% yield. stackexchange.com Given the activating nature of the hydroxyl groups in this compound, the reaction is expected to be facile. The primary products would be the result of substitution at the positions most activated by the hydroxyl groups.

Halogenation: Halogenation, the substitution of a hydrogen atom with a halogen (e.g., Cl, Br), is also readily achieved. libretexts.orgchemguide.co.uk The reaction of benzene with chlorine or bromine requires a Lewis acid catalyst like AlCl3 or FeCl3. libretexts.orgchemguide.co.uk However, for activated systems like phenols and resorcinols, the reaction can often proceed without a catalyst.

Friedel-Crafts Reactions: Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental for forming new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.orglibretexts.org

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. libretexts.org Acylation is generally preferred over alkylation as it is not prone to carbocation rearrangements and the resulting ketone is less reactive than the starting material, preventing multiple substitutions. wikipedia.org For resorcinol derivatives, acylation can proceed to yield valuable phenolic ketone intermediates.

The expected regiochemical outcomes for the electrophilic substitution on this compound are summarized in the table below, based on the directing effects of the substituents.

| Reaction | Typical Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | Dilute HNO₃ | 5-Chloromethyl-2-nitrobenzene-1,3-diol and 5-Chloromethyl-4-nitrobenzene-1,3-diol | The hydroxyl groups are strong activating ortho, para-directors, making positions 2, 5, and 6 electron-rich. The chloromethyl group is a weak deactivator but also an ortho, para-director. Substitution is favored at positions activated by the hydroxyls. |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-4-(chloromethyl)benzene-1,3-diol and 5-Bromo-4-(chloromethyl)benzene-1,3-diol | High activation by the hydroxyl groups allows for halogenation, likely without a strong Lewis acid catalyst. Substitution occurs at the most nucleophilic sites. |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(Chloromethyl)-2,4-dihydroxyphenyl)ethan-1-one | Acylation is expected to occur at the position most strongly activated by the hydroxyl groups and least sterically hindered. The electron-withdrawing nature of the acyl group prevents further reactions. wikipedia.org |

Reductive Chemistry of the Chloromethyl Group

The chloromethyl group (-CH2Cl) of this compound is susceptible to reduction, offering a pathway to synthesize 4-methylbenzene-1,3-diol (B1294781) (4-methylresorcinol). This transformation is a dehalogenation reaction, specifically a hydrogenolysis, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond.

Several methods are effective for the reduction of benzylic halides. These include catalytic hydrogenation and reduction using metal hydrides.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of benzylic halides. The reaction involves treating the substrate with hydrogen gas (H2) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for such transformations. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. This method is often clean and results in high yields. For the isomeric compound, 2-(chloromethyl)benzene-1,3-diol (B12597109), the chloromethyl group can be reduced to a methyl group in over 90% yield, indicating that this method is highly effective for this class of compounds.

Metal Hydride Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (B1222165) (NaBH4) can also be employed for the reduction of alkyl halides. While LiAlH4 is a very powerful reducing agent, its use might be complicated by the presence of the acidic phenolic hydroxyl groups. Sodium borohydride is a milder reducing agent and can be used in combination with other reagents to effect the reduction of halides.

Recent research has also highlighted other reducing systems. For example, a combination of phosphorous acid (H3PO3) and iodine (I2) has been shown to effectively dehalogenate a variety of benzyl chlorides under metal-free conditions. stackexchange.com

The table below summarizes potential reductive strategies for converting this compound to 4-methylbenzene-1,3-diol.

| Reaction Type | Reagent(s) | Product | Key Findings/Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-Methylbenzene-1,3-diol | A standard, high-yielding method for benzyl halide reduction. The reduction of the isomeric 2-(chloromethyl)benzene-1,3-diol to 2-methylbenzene-1,3-diol proceeds in >90% yield. libretexts.org |

| Metal Hydride Reduction | NaBH₄ / Lewis Acid | 4-Methylbenzene-1,3-diol | Sodium borohydride in conjunction with a Lewis acid can be an effective system for reducing halides. |

| Metal-Free Reduction | H₃PO₃ / I₂ | 4-Methylbenzene-1,3-diol | A greener, metal-free alternative for the dehalogenation of benzyl halides. stackexchange.com |

Applications of 4 Chloromethyl Benzene 1,3 Diol in Material Science and Polymer Chemistry

Synthesis of Functional Polymers and Copolymers with Tailored Properties

A key application of 4-(chloromethyl)benzene-1,3-diol is in the synthesis of functional polymers where specific chemical properties can be precisely engineered. This is primarily achieved by chemical modification of the chloromethyl group. asianpubs.org

Once a polymer or copolymer has been synthesized using the diol functionality of this compound, the pendant chloromethyl groups serve as reactive handles along the polymer backbone. A wide variety of nucleophiles can be used to displace the chloride ion, thereby introducing new functional groups. This post-polymerization modification strategy allows for the creation of a family of polymers with diverse properties from a single parent polymer. For instance, reacting the chloromethylated polymer with amines can introduce basicity or positive charges, while reaction with thiols can introduce sulfur-containing moieties for metal coordination or vulcanization.

Table 2: Examples of Post-Polymerization Modification Reactions

| Reagent | Functional Group Introduced | Potential Property Change |

|---|---|---|

| Ammonia (B1221849) / Primary Amines | -CH₂-NHR | Increased hydrophilicity, basicity, site for further functionalization. asianpubs.org |

| Sodium Azide (NaN₃) | -CH₂-N₃ | Precursor for amines (via reduction) or for "click" chemistry reactions. |

| Sodium Phthalimide | -CH₂-N(CO)₂C₆H₄ | Intermediate for synthesizing primary amino groups with high purity. asianpubs.org |

| Thiols (R-SH) | -CH₂-SR | Improved adhesion to metals, altered refractive index, redox activity. |

| Triphenylphosphine (PPh₃) | -CH₂-P⁺Ph₃Cl⁻ | Introduction of phosphonium (B103445) salts for applications like phase-transfer catalysts or fire retardants. |

Development of Hybrid Materials and Composites

Hybrid materials, which combine organic and inorganic components at the molecular or nanoscale level, often exhibit synergistic properties superior to the individual constituents. This compound is a particularly suitable building block for creating true organic-inorganic hybrid materials due to its orthogonal reactive sites.

The phenolic hydroxyl groups can participate in inorganic network formation, most notably through the sol-gel process. They can co-condense with metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS), forming covalent Si-O-Ar linkages and integrating the organic moiety directly into the inorganic (e.g., silica) network. ontosight.ai Simultaneously, the chloromethyl group can be used to polymerize or graft an organic polymer chain. This allows for the synthesis of materials where organic polymer chains are covalently bonded to an inorganic matrix, leading to enhanced mechanical properties, thermal stability, and interfacial compatibility. This approach is analogous to the use of resorcinol-formaldehyde resins to modify or coat silica (B1680970) nanocomposites. nih.govnih.gov

Surface Functionalization and Coating Technologies

The ability to modify surfaces to impart specific properties is crucial in many technologies, from biomedical devices to microelectronics. This compound and its polymers can be used for surface functionalization and the creation of advanced coatings.

The reactive chloromethyl group is an excellent anchor for grafting the molecule onto surfaces that possess nucleophilic groups (e.g., hydroxyls on glass or silica, amines on plasma-treated polymers). This covalent attachment creates a robust surface layer. Once grafted, the resorcinol (B1680541) part of the molecule, with its two free hydroxyl groups, can impart new properties to the surface, such as hydrophilicity or antioxidant capabilities.

Furthermore, polymers and copolymers synthesized from this compound can be applied as coatings. jmchemsci.com These coatings can be designed to be reactive; the pendant chloromethyl groups can serve as sites for attaching other molecules, such as biomolecules, dyes, or catalysts, after the coating has been applied. Resorcinol-based resins are already known for their use in coating applications, and the inclusion of the chloromethyl group provides an additional layer of functionality for creating smart and reactive surfaces. nih.govgoogle.com

4 Chloromethyl Benzene 1,3 Diol As an Intermediate in Complex Molecule Synthesis

Precursor for Heterocyclic Compound Synthesis

The reactivity of 4-(chloromethyl)benzene-1,3-diol makes it an excellent starting material for the synthesis of various heterocyclic compounds. The chloromethyl group provides a reactive site for nucleophilic substitution, while the hydroxyl groups can participate in cyclization reactions, leading to the formation of fused ring systems.

One prominent application is in the synthesis of coumarins, a class of benzopyrone compounds with diverse biological activities. nih.gov The Pechmann condensation is a classic method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.gov A variation of this reaction utilizes this compound or its derivatives to introduce a chloromethyl group at the 4-position of the coumarin ring. For instance, the synthesis of 4-(chloromethyl)-7-hydroxy coumarin has been achieved by reacting resorcinol (B1680541) with chloroacetoacetic acid ethyl ester in the presence of concentrated sulfuric acid. dntb.gov.ua This reaction proceeds through the initial formation of a β-hydroxy ester, followed by an intramolecular cyclization and dehydration to yield the coumarin scaffold. The presence of the chloromethyl group offers a handle for further functionalization of the coumarin core.

Similarly, this compound can be employed in the synthesis of chromones, which are isomers of coumarins and also exhibit a range of pharmacological properties. libretexts.org The synthesis of chromones can be achieved through various methods, including the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction, often starting from 2-hydroxyaryl alkyl ketones. jmchemsci.com By utilizing this compound, chromone (B188151) derivatives with a chloromethyl substituent can be prepared, opening avenues for the development of novel bioactive molecules. nih.gov

The reactivity of the chloromethyl group also allows for the synthesis of other heterocyclic systems, such as benzofurans and indoles, through reactions with appropriate nucleophiles and subsequent cyclization strategies. bohrium.com

Table 1: Synthesis of Heterocyclic Compounds from Resorcinol Derivatives

| Heterocycle | Synthetic Method | Starting Materials | Key Features |

|---|---|---|---|

| Coumarins | Pechmann Condensation | Resorcinol, β-ketoester | Acid-catalyzed condensation and cyclization. nih.govnih.gov |

| 4-(Chloromethyl)coumarins | Modified Pechmann Condensation | Resorcinol, Chloroacetoacetic acid ethyl ester | Introduces a reactive chloromethyl group. dntb.gov.ua |

Building Block for Multifunctional Aromatic Systems

The inherent functionality of this compound makes it an ideal building block for the construction of more complex, multifunctional aromatic systems. The hydroxyl groups can be selectively protected or activated, allowing for precise chemical transformations at different positions of the aromatic ring.

Alkylation of the phenolic hydroxyl groups is a common strategy to introduce new functional groups and build larger molecular frameworks. The Williamson ether synthesis, for example, can be employed to react the hydroxyl groups of this compound with various alkyl halides, leading to the formation of ether linkages. This approach allows for the attachment of long alkyl chains, additional aromatic rings, or other functional moieties, thereby creating diverse molecular architectures. The regioselectivity of the alkylation can often be controlled by carefully choosing the reaction conditions and protecting groups.

The chloromethyl group, on the other hand, serves as a powerful electrophilic handle for introducing the 2,4-dihydroxybenzyl moiety into other molecules through nucleophilic substitution reactions. This is particularly useful in the synthesis of polycyclic aromatic hydrocarbons and other complex structures where the resorcinol unit imparts specific electronic or binding properties. The reaction of this compound with various nucleophiles, such as amines, thiols, and carbanions, leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

The combination of these reactive sites allows for a modular approach to the synthesis of multifunctional aromatic systems. For instance, one hydroxyl group can be protected, while the other is alkylated, and the chloromethyl group is subsequently used for another coupling reaction. This stepwise functionalization enables the construction of highly elaborate molecules with precise control over their three-dimensional structure and properties.

Table 2: Functionalization Reactions of this compound

| Reaction Type | Reagents | Functional Group Transformation | Resulting Structure |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base | Phenolic hydroxyl to Ether | Multifunctional ether derivative |

| Nucleophilic Substitution | Amine, Thiol, or Carbanion | Chloromethyl to C-N, C-S, or C-C bond | Substituted benzyl (B1604629) derivative |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are found in a variety of commercially important compounds, including agrochemicals and specialty chemicals. Resorcinol and its derivatives are known to be key intermediates in the production of pesticides, herbicides, and fungicides. The introduction of a reactive chloromethyl group, as in this compound, provides a convenient route to synthesize more complex and potent active ingredients.

For example, the 2,4-dihydroxybenzoyl moiety is a common substructure in many agrochemical products. The synthesis of these products often involves the reaction of a resorcinol derivative with an appropriate electrophile. The chloromethyl group in this compound can be readily transformed into other functional groups, such as an aldehyde or a carboxylic acid, which are common precursors for the synthesis of active agrochemical ingredients.

In the realm of specialty chemicals, resorcinol-based compounds are extensively used in the manufacturing of dyes, adhesives, and UV stabilizers. The ability of this compound to undergo a variety of chemical transformations makes it a versatile intermediate for the synthesis of novel specialty chemicals with tailored properties. For instance, it can be used to create new dye molecules with enhanced color fastness or to develop advanced polymer resins with improved thermal stability and mechanical properties. The reactivity of the chloromethyl group allows for the incorporation of the resorcinol unit into polymer backbones or as a pendant group, thereby modifying the properties of the resulting material.

Strategic Utility in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the need for isolating intermediates. These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. The multifunctional nature of this compound makes it a prime candidate for use in such reaction sequences.

A notable example of a cascade reaction involving a structurally related compound is the synthesis of isoindolin-1-ones from the reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes. In this process, the chloromethyl group acts as a key initiator of the cascade. The reaction sequence typically involves an initial nucleophilic addition, followed by an intramolecular cyclization and rearrangement to form the final heterocyclic product. This entire sequence occurs in a single pot, highlighting the efficiency of the cascade approach.

By analogy, this compound can be envisioned as a strategic starting material for similar cascade reactions. The chloromethyl group can initiate a sequence of bond-forming events, while the hydroxyl groups can participate in subsequent cyclization steps or influence the regioselectivity of the reaction. For example, a one-pot reaction of this compound with a suitable nucleophile and a third component could lead to the rapid assembly of complex, fused heterocyclic systems. The development of such cascade reactions involving this compound holds significant promise for the efficient and elegant synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxybenzyl chloride |

| Coumarin |

| 4-(Chloromethyl)-7-hydroxy coumarin |

| Resorcinol |

| Chloroacetoacetic acid ethyl ester |

| Chromone |

| 2-Hydroxyaryl alkyl ketones |

| Benzofuran |

| Indole |

| Isoindolin-1-one |

| ortho-Carbonyl-substituted benzonitriles |

Mechanistic and Kinetic Investigations of Reactions Involving 4 Chloromethyl Benzene 1,3 Diol

Detailed Reaction Mechanism Elucidation using Advanced Spectroscopic Techniques (e.g., NMR, IR, MS)

The primary route to synthesizing 4-(chloromethyl)benzene-1,3-diol is the electrophilic aromatic substitution of resorcinol (B1680541) (benzene-1,3-diol). smolecule.com Advanced spectroscopic techniques are indispensable for monitoring the reaction progress, identifying the final product, and characterizing any intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for tracking the chloromethylation of resorcinol.

¹H NMR: The disappearance of the proton signal at the 4-position of the resorcinol ring and the emergence of a characteristic singlet for the chloromethyl (-CH₂Cl) protons are key indicators of a successful reaction. Studies on similar diols show that intramolecular hydrogen bonding significantly influences the chemical shifts of hydroxyl protons. researchgate.net

¹³C NMR: The carbon spectrum would confirm the introduction of the -CH₂Cl group and show shifts in the aromatic carbon signals due to the new substituent.

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying functional groups.

The spectrum of the product, this compound, would retain the broad O-H stretching band characteristic of the phenol (B47542) groups in resorcinol.

New peaks corresponding to C-Cl stretching and CH₂ bending vibrations would appear, confirming the incorporation of the chloromethyl group. For analogous compounds like 1-(chloromethyl)-4-fluorobenzene, C-C vibrational modes are observed between 1200 and 1600 cm⁻¹. niscpr.res.in

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can help in identifying reaction intermediates. The electron ionization mass spectrum would show a molecular ion peak corresponding to the mass of this compound (C₇H₇ClO₂) and characteristic fragmentation patterns, including the loss of a chlorine atom or the chloromethyl group. nist.govnih.gov

Terahertz (THz) Spectroscopy: This technique is particularly effective for distinguishing between structural isomers, such as this compound and 2-(chloromethyl)benzene-1,3-diol (B12597109). THz absorption spectra are sensitive to intermolecular vibrations, providing a unique fingerprint for each isomer based on its crystal lattice structure.

| Technique | Starting Material (Resorcinol) | Product (this compound) | Information Gained |

| ¹H NMR | Signals for aromatic protons (positions 2, 4, 5, 6) and hydroxyl protons. | Disappearance of H-4 signal; appearance of a singlet for -CH₂Cl protons; shifts in remaining aromatic signals. | Confirmation of substitution at the 4-position. |

| IR Spectroscopy | Broad O-H stretch; aromatic C-H and C=C stretches. | Retention of broad O-H stretch; new peaks for C-Cl stretch and CH₂ wag. | Confirmation of functional group transformation. |

| Mass Spectrometry | Molecular ion peak at m/z 110. | Molecular ion peak at m/z 158/160 (due to ³⁵Cl/³⁷Cl isotopes). | Confirmation of product molecular weight. |

Kinetic Studies of Reaction Rates and Optimization Parameters

Kinetic studies of the chloromethylation of resorcinol focus on maximizing the yield of this compound while minimizing the formation of byproducts, such as di-substituted products or other isomers. The reaction rate is highly dependent on several parameters.

Reagents and Catalysts: The reaction typically uses formaldehyde (B43269) and hydrogen chloride, or a more reactive agent like chloromethyl methyl ether (CMME), in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). smolecule.com While CMME offers higher reactivity and yields, its use is often avoided due to the formation of carcinogenic byproducts. smolecule.com Systems using paraformaldehyde and gaseous HCl are considered safer alternatives, though they may be slower. smolecule.com

Temperature: Temperature control is critical. Lower temperatures (e.g., 0–10°C) are often employed to slow the reaction, which helps to prevent polysubstitution and improve regioselectivity towards the desired 4-position product. smolecule.com Higher temperatures (40-60°C) can increase the reaction rate but may lead to a higher proportion of undesirable side products.

Optimization: Optimization involves balancing these parameters to achieve the highest possible yield and purity. For example, a protocol using paraformaldehyde and gaseous HCl in cyclohexane (B81311) at 0–10°C can yield 4-(chloromethyl)resorcinol with minimal polysubstitution. smolecule.com Lewis acids like ZnCl₂ not only catalyze the reaction but also enhance regioselectivity by stabilizing the transition state leading to the 4-substituted product. smolecule.com

| Chloromethylating Agent | Catalyst | Temperature | Yield | Key Considerations |

| Chloromethyl methyl ether (CMME) | ZnCl₂ | 40–60°C | 85–90% | High reactivity but forms carcinogenic byproducts. smolecule.com |

| Paraformaldehyde + HCl | H₂SO₄ | 0–10°C | 70–75% | Slower reaction but avoids hazardous byproducts. smolecule.com |

Identification and Characterization of Transient Reaction Intermediates

The chloromethylation of resorcinol proceeds via an electrophilic aromatic substitution mechanism. The identification of transient intermediates in this process is key to a complete mechanistic understanding.

The reaction begins with the formation of an electrophile from the chloromethylating agent. In the formaldehyde/HCl system, this is believed to be a proto-carbocation stabilized by the catalyst. The crucial transient species is the arenium ion , or sigma complex , formed when the electrophile attacks the electron-rich resorcinol ring.

This intermediate is highly unstable and not easily isolated, but its structure can be inferred from the final product distribution and supported by computational studies. The positive charge of the arenium ion is delocalized across the aromatic ring through resonance, with stabilization provided by the two hydroxyl groups. The stability of the different possible arenium ions (attack at C-2, C-4, or C-6) determines the regioselectivity of the reaction. Computational studies using Density Functional Theory (DFT) have been used to model these intermediates, suggesting that Lewis acids like ZnCl₂ lower the activation energy for the formation of the transition state leading to para-substitution. smolecule.com

Elucidation of Regioselectivity and Stereoselectivity in Complex Syntheses

Regioselectivity: The directing effects of the two hydroxyl groups on the resorcinol ring make regioselectivity a significant challenge. Both hydroxyl groups are strongly activating and ortho-, para-directing. This creates competition between substitution at the C-4/C-6 positions (ortho to one hydroxyl and para to the other) and the C-2 position (ortho to both hydroxyls).

Achieving high regioselectivity for the 4-position requires careful control of reaction conditions.

Catalyst Choice: Lewis acids like ZnCl₂ are known to enhance para-substitution. It is proposed that the catalyst coordinates with the hydroxyl groups, creating steric hindrance at the ortho positions and electronically favoring the formation of the transition state for para attack. smolecule.com DFT calculations support this, indicating that ZnCl₂ can lower the activation energy for para-substitution by 15–20 kJ/mol compared to the uncatalyzed reaction. smolecule.com

Protecting Groups: An alternative strategy involves acetylating the hydroxyl groups before chloromethylation. This changes the directing effect and can steer the chloromethyl group to the desired position, after which the protecting groups are removed. smolecule.com

Stereoselectivity: In the synthesis of this compound itself, stereoselectivity is not a factor as no new chiral centers are created. The molecule is achiral. However, in subsequent, more complex syntheses where this compound is used as a building block, the introduction of new stereocenters may occur, and the principles of stereocontrol would become relevant.

| Factor | Influence on Regioselectivity | Mechanism |

| Lewis Acid Catalyst (e.g., ZnCl₂) | Favors substitution at the C-4 position. | Stabilizes the transition state leading to the para-substituted arenium ion intermediate. smolecule.com |

| Low Temperature | Increases the proportion of the C-4 isomer. | Slows down the overall reaction rate, allowing the kinetically favored product to form more selectively. |

| Protecting Groups (e.g., Acetyl) | Directs substitution to a specific position. | Alters the electronic and steric properties of the directing groups. smolecule.com |

Computational and Theoretical Studies of 4 Chloromethyl Benzene 1,3 Diol and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For aromatic compounds like 4-(Chloromethyl)benzene-1,3-diol, methods such as DFT with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are commonly used. niscpr.res.in These calculations, often performed with a basis set like 6-311++G(d,p), can optimize the molecular geometry and predict a wide range of properties from the ground state. niscpr.res.inresearchgate.net Such studies are foundational for understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. niscpr.res.in

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the presence of electron-donating hydroxyl (-OH) groups and the electron-withdrawing chloromethyl (-CH₂Cl) group influences the energies of these frontier orbitals. The HOMO is typically localized on the electron-rich benzene (B151609) ring and hydroxyl groups, while the LUMO may be distributed over the chloromethyl group and the aromatic ring.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: The values presented are illustrative and based on typical results for similar substituted benzene derivatives calculated using DFT methods.

Charge Distribution and Predicted Reaction Sites

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to determine charge distribution and predict reactive sites. niscpr.res.inresearchgate.net

NBO analysis provides information about the charge distribution among atoms, revealing the sites most susceptible to electrophilic or nucleophilic attack. For this compound, NBO calculations would likely show significant negative charges on the oxygen atoms of the hydroxyl groups and the chlorine atom, making them potential sites for interaction with electrophiles. researchgate.net

The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. niscpr.res.in Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack. In contrast, regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP would show negative potential around the hydroxyl groups and the chlorine atom, while the hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their role as hydrogen bond donors. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, which has a rotatable chloromethyl group, MD simulations can provide valuable insights into its conformational preferences and dynamic behavior in different environments, such as in solution. researchgate.net

By simulating the molecule's trajectory, researchers can identify the most stable conformations and the energy barriers between them. This analysis helps in understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors. The simulations can reveal the dynamics of hydrogen bonding between the hydroxyl groups and solvent molecules, which is crucial for its solubility and transport properties.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can be used to interpret experimental spectra. niscpr.res.in DFT calculations can be employed to compute vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). niscpr.res.inresearchgate.net

The calculated vibrational frequencies for this compound can be compared with experimental FTIR and FT-Raman spectra to assign specific vibrational modes to the observed absorption bands. smolecule.com Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei can aid in the structural elucidation of the molecule and its derivatives. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum, providing insights into the molecule's photophysical properties. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled DFT) |

| O-H | Stretching | 3400-3600 |

| Aromatic C-H | Stretching | 3000-3100 |

| CH₂ | Asymmetric/Symmetric Stretching | 2950-2850 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 650-850 |

Note: These are typical frequency ranges. Precise values are obtained from specific calculations and may be scaled to better match experimental data. smolecule.com

Computational Design and Virtual Screening of Novel Derivatives

The computational model of this compound serves as a scaffold for the rational design of new derivatives with potentially enhanced biological or material properties. mdpi.com Virtual screening is a computational technique that involves screening large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. smolecule.com

Starting with the optimized structure of this compound, derivatives can be generated in silico by modifying its functional groups. For example, the hydroxyl or chloromethyl groups could be substituted to alter the molecule's polarity, size, and hydrogen bonding capabilities. These virtual libraries of derivatives can then be docked into the active site of a target protein to predict their binding affinity and orientation. This process allows for the rapid and cost-effective identification of promising lead compounds for further experimental investigation, accelerating the drug discovery process. smolecule.com

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Applications and Systems

The structural features of 4-(chloromethyl)benzene-1,3-diol, specifically the resorcinol (B1680541) core, offer intriguing possibilities for its use in novel catalytic systems. The hydroxyl groups can act as ligands for metal centers, and the aromatic ring can be further functionalized to create sophisticated catalytic environments.

Future research could focus on incorporating this molecule into larger support structures, such as polymers or mesoporous materials, to develop heterogeneous catalysts. The chloromethyl group provides a convenient handle for grafting the molecule onto these supports. The resulting materials could be explored for a variety of catalytic transformations, including hydrogenations and C-C coupling reactions. The bifunctional nature of the molecule, with both acidic phenolic hydroxyls and a reactive benzylic chloride, could also be exploited in cooperative catalysis, where both functionalities participate in the catalytic cycle.

The development of catalysts derived from resorcinol and its derivatives is an active area of research. nih.govstrath.ac.uk For instance, resorcinol-formaldehyde resins are used as precursors for carbon materials that serve as catalyst supports. researchgate.net The specific substitution pattern of this compound could lead to catalysts with unique selectivity and activity. The influence of the catalyst, including its concentration and the nature of its cation and anion components, has been shown to significantly impact the properties of resulting resorcinol-based gels. nih.govstrath.ac.uk Studies on related systems, such as the multiphase hydrogenation of resorcinol, demonstrate the potential for developing efficient catalytic processes. researchgate.net

Sustainable Synthesis and Biodegradation Pathways

The development of green and sustainable methods for the synthesis of this compound is a critical area for future research. Traditional chloromethylation procedures often involve hazardous reagents and produce significant waste. phasetransfercatalysis.com Future synthetic strategies could explore the use of less toxic and more environmentally benign chlorinating agents and catalysts. Phase-transfer catalysis in aqueous media presents a promising avenue for greener chloromethylation of aromatic compounds. phasetransfercatalysis.comresearchgate.net The use of solid acid catalysts or enzymatic approaches could also offer more sustainable alternatives.

On the other end of its life cycle, understanding the biodegradation of this compound is essential for assessing its environmental impact. As a chlorinated phenolic compound, its persistence and potential toxicity are of concern. nih.govresearchgate.netslideshare.net Research into its microbial degradation pathways, both aerobic and anaerobic, will be crucial. nih.govresearchgate.netresearchgate.net Aerobic degradation of chlorophenols often proceeds through the formation of chlorocatechols, while anaerobic degradation typically involves reductive dechlorination. nih.govresearchgate.net The specific position of the chlorine and hydroxyl groups on the benzene (B151609) ring will influence the rate and mechanism of biodegradation. nih.gov Studies on similar compounds have shown that some microorganisms can utilize chlorinated phenols as a sole source of carbon and energy. researchgate.netmicrobe.com

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Oxygen Availability | Aerobic conditions generally lead to hydroxylation and ring cleavage, while anaerobic conditions favor reductive dechlorination. nih.govresearchgate.net | Different degradation products would be expected under varying oxygen levels in soil and water. |

| Microbial Consortia | Acclimatized biomass can enhance degradation rates by reducing lag phases and overcoming inhibition. nih.gov | The presence of specific microbial communities adapted to phenolic compounds would likely accelerate its breakdown. |

| Co-metabolism | The presence of other carbon sources (cosubstrates) like phenol (B47542) or glucose can enhance the transformation of toxic chlorinated compounds. researchgate.net | Its degradation in industrial wastewater could be enhanced by the presence of other organic molecules. |

| Substitution Pattern | The number and position of chlorine atoms on the aromatic ring affect the rate and extent of biodegradation. nih.gov | The specific arrangement of the chloromethyl and hydroxyl groups will dictate the initial enzymatic attacks. |

Integration into Advanced Functional Materials and Devices

The reactivity of both the chloromethyl and hydroxyl groups makes this compound a highly promising monomer or cross-linking agent for the synthesis of advanced functional materials. The resorcinol moiety is a well-established component of phenolic resins, known for their thermal stability and adhesive properties. nih.govbritannica.com

Future research is likely to focus on the polymerization of this compound with various comonomers to create novel polymers with tailored properties. For instance, its incorporation into epoxy resins or polycarbonates could enhance their flame retardancy and thermal stability. The chloromethyl group can be readily converted to other functionalities, such as amines or thiols, providing a versatile platform for creating a wide range of functional polymers. These polymers could find applications in coatings, composites, and electronic materials.

Furthermore, the ability of resorcinol derivatives to form porous organic frameworks and gels opens up possibilities for creating materials for gas storage, separation, and catalysis. researchgate.net The specific structure of this compound could lead to materials with unique pore structures and surface chemistries.

| Material Type | Role of this compound | Potential Application |

|---|---|---|

| Epoxy Resins | Modifier or cross-linking agent | High-performance adhesives, flame-retardant composites |

| Functional Polymers | Monomer with a modifiable chloromethyl group | Ion-exchange resins, stimuli-responsive materials |

| Porous Organic Frameworks | Building block for porous structures | Gas storage and separation, heterogeneous catalysis |

| Phenolic Resins | Monomer to create tailored network polymers. nih.govbritannica.com | Advanced binders, molding compounds, and laminates. researchgate.net |

Potential Role in Supramolecular Chemistry and Host-Guest Systems

Resorcinol and its derivatives are well-known for their ability to form macrocyclic compounds called resorcinarenes, which are key players in supramolecular chemistry. rsc.orgnih.govacs.org These bowl-shaped molecules can encapsulate smaller guest molecules within their cavities, leading to applications in sensing, drug delivery, and catalysis. nih.gov

The presence of the chloromethyl group on the resorcinol ring of this compound provides a unique point for functionalization. This allows for the construction of more complex and tailored host molecules. For example, the chloromethyl group could be used to attach chromophores for optical sensing applications or to link multiple resorcinarene (B1253557) units together to create larger, more sophisticated host systems.

Future research in this area could involve the synthesis of novel resorcinarenes and cavitands from this compound and the study of their host-guest chemistry with a variety of guest molecules. The ability to precisely control the structure and functionality of the host molecule opens up exciting possibilities for the development of highly selective sensors and molecular machines. The formation of hydrates and other solvates under pressure also points to a rich and complex solid-state chemistry for resorcinol-based compounds. nih.gov

Q & A

Basic Research Question

- UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic ring (λmax ~270 nm) and hydroxyl-related n→π* transitions (~310 nm). Solvent polarity shifts absorption bands due to hydrogen bonding .

- NMR : ¹H NMR (DMSO-d₆) shows hydroxyl protons at δ 9.2–9.5 ppm (broad), aromatic protons at δ 6.3–7.1 ppm (doublets), and chloromethyl CH₂ at δ 4.6 ppm (singlet). ¹³C NMR confirms substitution patterns via carbons at δ 40–45 ppm (CH₂Cl) and δ 150–160 ppm (C-OH) .

Advanced Research Question

Time-resolved fluorescence spectroscopy reveals aggregation-dependent emission in derivatives like 4-(5-heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol. Quantum yield (Φ) decreases from 0.45 (monomeric) to 0.12 (aggregated) in ethanol, attributed to exciton coupling. DFT calculations (B3LYP/6-31G*) align with experimental Stokes shifts (~100 nm) .

How does structural modification of this compound affect its biological activity?

Advanced Research Question

Substitution at the chloromethyl group with heterocycles (e.g., tetrahydrothiopyran) enhances antimicrobial activity. For example, 4-(tetrahydro-thiopyran-4-yl)benzene-1,3-diol exhibits MIC values of 16 µg/mL against S. aureus via membrane disruption, validated by live/dead staining and SEM imaging. SAR studies indicate bulky substituents improve lipid bilayer penetration .

Q. Experimental Design

- Synthesis : Reductive amination (Pd/C, H₂) or silicon hydride reduction introduces heterocycles.

- Assays : Broth microdilution (CLSI guidelines) and biofilm inhibition assays (crystal violet staining) quantify efficacy. Synergy with β-lactams is tested via checkerboard assays .

What are the challenges in analyzing reaction intermediates during this compound synthesis?

Advanced Research Question

Intermediates like 4-(1-methoxypropyl)benzene-1,3-diol form via aldol condensation, detectable via GC-MS (retention time: 18–20 min). Hexane-diethyl ether (7:3) elution isolates byproducts. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps, such as nucleophilic attack on the chloromethyl carbocation .

Data Contradiction Analysis

Conflicting reports on regioselectivity (para vs. ortho substitution) arise from solvent effects. Polar solvents favor para products (70% yield in H₂O), while nonpolar solvents (toluene) promote ortho isomers. Computational MD simulations (AMBER) clarify solvent-solute interactions .

How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

DFT calculations (M06-2X/def2-TZVP) reveal the chloromethyl group’s electrophilicity (LUMO energy: −1.8 eV). Transition state analysis (NEB method) shows SN2 mechanisms dominate in polar solvents (ΔG‡ ~25 kcal/mol), while SN1 pathways prevail in nonpolar media (ΔG‡ ~30 kcal/mol). Solvent descriptors (e.g., Kamlet-Taft parameters) correlate with experimental yields .

Methodological Validation

Benchmarking against kinetic isotope effects (KIE) and Hammett plots (ρ = +2.1 for aryl substitutions) validates computational models. MD simulations (GROMACS) predict solvation shells around reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.